5-Bromo-4-chloro-2-nitrobenzoic acid

Catalog No.
S3306296
CAS No.
392319-07-2
M.F
C7H3BrClNO4
M. Wt
280.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-2-nitrobenzoic acid

CAS Number

392319-07-2

Product Name

5-Bromo-4-chloro-2-nitrobenzoic acid

IUPAC Name

5-bromo-4-chloro-2-nitrobenzoic acid

Molecular Formula

C7H3BrClNO4

Molecular Weight

280.46

InChI

InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)

InChI Key

MGTZFKZXVQJILX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)O

Solubility

not available

Manufacturing of Therapeutic SGLT2 Inhibitors

Synthesis of Pharmaceutical Co-Crystals

Synthesis of Enzyme Substrate

5-Bromo-4-chloro-2-nitrobenzoic acid features a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a nitro group at the 2-position. This specific arrangement of substituents influences its chemical properties and biological activity. The compound is typically characterized by its solid state and has been reported to have a density of approximately 2.0 g/cm³ .

There is no current information available regarding the specific mechanism of action of 5-bromo-4-chloro-2-nitrobenzoic acid.

  • Similar nitroaromatic compounds can be toxic and corrosive. Without specific data, it's prudent to assume 5-bromo-4-chloro-2-nitrobenzoic acid might also possess these hazards.
  • Standard laboratory safety protocols for handling organic compounds should be followed when working with this material. This includes wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Due to the presence of reactive functional groups. Key reactions include:

  • Nitration: Introduction of additional nitro groups under appropriate conditions.
  • Hydrolysis: Reaction with water, potentially leading to the formation of different carboxylic acids.
  • Esterification: Formation of esters when reacted with alcohols.
  • Bromination and Chlorination: Further substitution reactions can occur at the aromatic ring.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties .

The synthesis of 5-bromo-4-chloro-2-nitrobenzoic acid involves several steps:

  • Nitration: Introduction of the nitro group.
  • Hydrolysis: Conversion to the carboxylic acid form.
  • Bromination: Substitution at the 5-position.
  • Chlorination: Introduction of chlorine at the 4-position.
  • Esterification: If desired, to form esters.
  • Diazotization: A step that may be included depending on the target derivatives .

These methods highlight its versatility in organic synthesis.

5-Bromo-4-chloro-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives can serve as active pharmaceutical ingredients (APIs) or as building blocks for more complex organic molecules. Additionally, it has applications in crystallography studies where it may be used to form co-crystals that enhance stability and solubility .

Several compounds share structural similarities with 5-bromo-4-chloro-2-nitrobenzoic acid, which may provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-4-nitrobenzoic acidC7H4ClNO4Lacks bromine; used in API formulations
5-Bromo-2-nitrobenzoic acidC7H5BrNLacks chlorine; different reactivity profile
4-Bromo-3-nitrobenzoic acidC7H4BrNO4Different substitution pattern; varied activity
5-Bromo-3-chloro-2-nitrobenzoic acidC7H4BrClNO4Similar halogen pattern; potential for similar applications

These compounds illustrate variations in halogen placement and functional group presence, affecting their chemical behavior and potential applications.

XLogP3

2.8

Dates

Modify: 2023-08-19

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